molecular formula C24H30N2O6 B1393785 (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid CAS No. 333782-31-3

(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid

Cat. No.: B1393785
CAS No.: 333782-31-3
M. Wt: 442.5 g/mol
InChI Key: MTHLFOFHOIQTNI-BEFAXECRSA-N
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Description

(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl group, a quinoline moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Quinoline Moiety: The quinoline derivative is attached via a condensation reaction with an appropriate aldehyde or ketone.

    Final Functionalization: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyquinoline moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or bind to specific proteins, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(quinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid: Lacks the methoxy group on the quinoline ring.

    (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-chloroquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid: Contains a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group on the quinoline ring in (3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid can significantly alter its electronic properties and reactivity, making it unique compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-24(2,3)32-23(30)26-12-10-15(19(14-26)22(28)29)5-8-21(27)17-9-11-25-20-7-6-16(31-4)13-18(17)20/h6-7,9,11,13,15,19H,5,8,10,12,14H2,1-4H3,(H,28,29)/t15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHLFOFHOIQTNI-BEFAXECRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)CCC(=O)C2=C3C=C(C=CC3=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)CCC(=O)C2=C3C=C(C=CC3=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid
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(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid
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(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid
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(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid
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(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid
Reactant of Route 6
(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylic acid

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